molecular formula C7H11N3 B2918685 2,6-Pyridinedimethanamine CAS No. 34984-16-2

2,6-Pyridinedimethanamine

Cat. No. B2918685
CAS RN: 34984-16-2
M. Wt: 137.186
InChI Key: SCAKSBRUOMUBFL-UHFFFAOYSA-N
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Description

2,6-Pyridinedimethanamine (PDM) is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing six carbon atoms and one nitrogen atom. PDM is an important organic compound due to its wide range of applications in research and industry. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent for the preparation of inorganic compounds. PDM is also used in the pharmaceutical industry for the synthesis of drugs and other therapeutic agents.

Scientific Research Applications

2,6-Pyridinedimethanamine is widely used in scientific research. It has been used in the synthesis of various organic compounds, such as amides, esters, and carboxylic acids. It is also used in the synthesis of inorganic compounds, such as metal complexes and coordination polymers. 2,6-Pyridinedimethanamine is also used as a catalyst in organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.

Mechanism Of Action

The mechanism of action of 2,6-Pyridinedimethanamine is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to form a bond with an electron pair from a Lewis base. This bond is then used to catalyze a reaction, such as the formation of a carbon-carbon bond.

Biochemical And Physiological Effects

2,6-Pyridinedimethanamine has been shown to have a number of biochemical and physiological effects. In laboratory studies, 2,6-Pyridinedimethanamine has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to increase the activity of certain enzymes, such as those involved in the detoxification of drugs and carcinogens.

Advantages And Limitations For Lab Experiments

2,6-Pyridinedimethanamine has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also non-toxic and has a low boiling point, making it easy to handle and store. However, 2,6-Pyridinedimethanamine is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 2,6-Pyridinedimethanamine are far-reaching. One possible future direction is the development of new methods for the synthesis of 2,6-Pyridinedimethanamine and related compounds. Another possibility is the use of 2,6-Pyridinedimethanamine in the synthesis of drugs and other therapeutic agents. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,6-Pyridinedimethanamine, as well as its mechanism of action. Finally, 2,6-Pyridinedimethanamine could be explored as a potential catalyst for organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.

properties

IUPAC Name

[6-(aminomethyl)pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKSBRUOMUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Pyridinedimethanamine

Synthesis routes and methods

Procedure details

Hydrazine hydrate (2.4 ml, 50 mmol) was added to a solution of 2,6-bis-(phthalimidomethyl)-pyridine (1.99 g, 5.0 mmol) in 95% ethanol (50 ml). The mixture was refluxed for 3 hours. After cooling it was concentrated on a rotary evaporator and the residue was purified by chromatography on silica gel (eluent: methylene chloride/ethanol, 100/2) to give 2,6-bis-(aminomethyl)-pyridine in the form of a yellow oil.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
2,6-bis-(phthalimidomethyl)-pyridine
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Citations

For This Compound
8
Citations
FX Shen, Q Pi, L Shi, D Shao, HQ Li, YC Sun… - Dalton …, 2019 - pubs.rsc.org
We present here the syntheses, crystal structures, and thermal and magnetic properties of a series of mononuclear Fe2+ spin crossover (SCO) complexes of the formula [Fe(bamp)2]·…
Number of citations: 18 pubs.rsc.org
FM Zafar Kaifi - 1986 - unsworks.unsw.edu.au
The ligands are Schiff bases of 2, 6-pyridinedicarboxaldehyde 1-oxide with phenylhydrazine and 2-pyridylhydrazine, namely 2, 6-pyridinedicarboxaldehyde 1-oxide bis (…
Number of citations: 3 unsworks.unsw.edu.au
Y Zhang, DC Leary, AM Belldina, JL Petersen… - Inorganic …, 2020 - ACS Publications
A series of seven bis(pyridinedipyrrolide)zirconium complexes, Zr( R 1 PDP R 2 ) 2 , where [ R 1 PDP R 2 ] 2– is the doubly deprotonated form of [2,6-bis(5-R 1 -3-R 2 -1H-pyrrol-2-yl)…
Number of citations: 20 pubs.acs.org
Z Lei, TJ Finnegan, VWL Gunawardana… - … A European Journal, 2020 - Wiley Online Library
Covalent capsule 1 was designed to include two molecular baskets linked with three mobile pyridines tucked into its inner space. On the basis of both theory (DFT) and experiments (…
KB Grant, CA Terry, L Gude, MJ Fernández… - Bioorganic & medicinal …, 2011 - Elsevier
We report the synthesis of photonuclease 3 consisting of two acridine rings joined by a 2,6-bis(aminomethyl)pyridine copper-binding linker. In reactions containing micromolar …
Number of citations: 11 www.sciencedirect.com
C Mapp - 2013 - scholarworks.gsu.edu
The interaction of small molecules with DNA has been extensively studied and has produced a large catalogue of molecules that non-covalently bind to DNA though groove binding, …
Number of citations: 7 scholarworks.gsu.edu
CJ Coghlan - 2011 - scholar.archive.org
The purification of recombinant proteins is a rapidly expanding industry which currently relies on multistep purification and multiple techniques to purify a small amount of protein. One of …
Number of citations: 2 scholar.archive.org
Z Zhao - 2023 - refubium.fu-berlin.de
Carbon dots (CDs), nanoscale quasi-spherical carbon materials, have attracted considerable attention in recent years, owing to their unique properties such as superior …
Number of citations: 3 refubium.fu-berlin.de

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